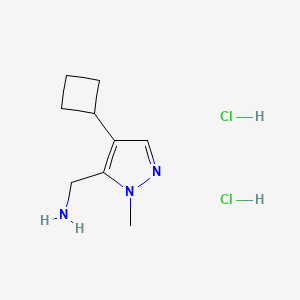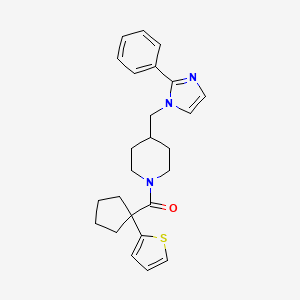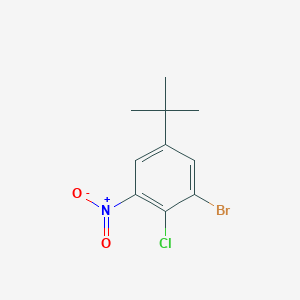
3-Bromo-4-chloro-5-nitro-tert-butylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-chloro-5-nitro-tert-butylbenzene: is an aromatic compound with the molecular formula C10H11BrClNO2 and a molecular weight of 292.56 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring, along with a tert-butyl group. It is used in various chemical research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-nitro-tert-butylbenzene typically involves multi-step reactions starting from benzene derivatives. The general synthetic route includes:
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of bromine and chlorine atoms using bromine and chlorine reagents in the presence of catalysts like iron(III) bromide (FeBr3) and iron(III) chloride (FeCl3).
Alkylation: Introduction of the tert-butyl group using tert-butyl chloride and aluminum chloride (AlCl3) as a catalyst.
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: 3-Bromo-4-chloro-5-nitro-tert-butylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and alkylation.
Reduction: Reduction of the nitro group to an amine using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).
Oxidation: Oxidation of the tert-butyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Bromine, chlorine, FeBr3, FeCl3.
Reduction: SnCl2, Fe, HCl.
Oxidation: KMnO4.
Major Products:
Reduction: Formation of 3-Bromo-4-chloro-5-amino-tert-butylbenzene.
Oxidation: Formation of 3-Bromo-4-chloro-5-nitrobenzoic acid.
科学的研究の応用
3-Bromo-4-chloro-5-nitro-tert-butylbenzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition due to its unique functional groups.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-4-chloro-5-nitro-tert-butylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding with biological molecules. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules .
類似化合物との比較
3-Bromo-4-chloro-5-nitrobenzene: Lacks the tert-butyl group, making it less sterically hindered.
4-Bromo-3-chloro-5-nitro-tert-butylbenzene: Positional isomer with different reactivity due to the arrangement of substituents.
3-Bromo-4-chloro-5-nitro-toluene: Contains a methyl group instead of a tert-butyl group, affecting its chemical properties
Uniqueness: 3-Bromo-4-chloro-5-nitro-tert-butylbenzene is unique due to the combination of its functional groups and the steric effects of the tert-butyl group, which influence its reactivity and interactions in chemical and biological systems.
特性
IUPAC Name |
1-bromo-5-tert-butyl-2-chloro-3-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRCWCUQNMOMRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
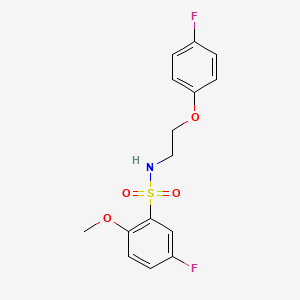
![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)
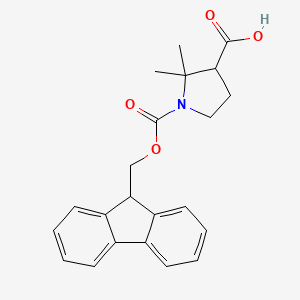
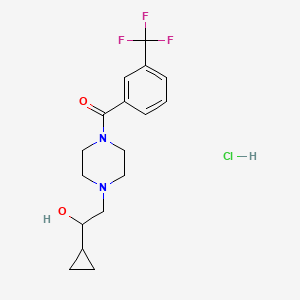
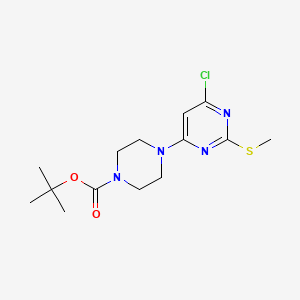

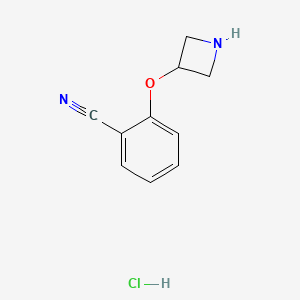


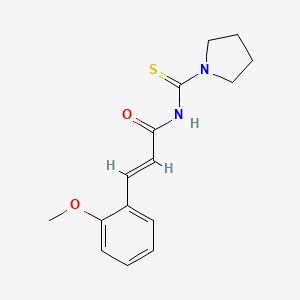
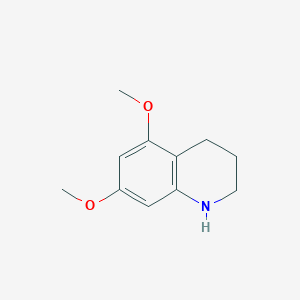
![benzyl 2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2410003.png)
